molecular formula C14H18O6 B14083991 [1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid CAS No. 6937-21-9

[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid

Cat. No.: B14083991
CAS No.: 6937-21-9
M. Wt: 282.29 g/mol
InChI Key: FPDFGQUXIWNPIE-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- is a chemical compound with a complex structure that includes a propanedioic acid backbone and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6937-21-9

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)propan-2-yl]propanedioic acid

InChI

InChI=1S/C14H18O6/c1-8(12(13(15)16)14(17)18)6-9-4-5-10(19-2)11(7-9)20-3/h4-5,7-8,12H,6H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

FPDFGQUXIWNPIE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C(=O)O)C(=O)O

Origin of Product

United States

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